molecular formula C5H8N4O B1600164 4-amino-1-methyl-1H-pyrazole-5-carboxamide CAS No. 92534-73-1

4-amino-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B1600164
CAS No.: 92534-73-1
M. Wt: 140.14 g/mol
InChI Key: QGURFMMGHWBSEV-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods leverage automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, nitroso derivatives, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide

Uniqueness: 4-Amino-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

4-amino-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-4(5(7)10)3(6)2-8-9/h2H,6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGURFMMGHWBSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424496
Record name 4-amino-1-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92534-73-1
Record name 4-amino-1-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-methyl-1H-pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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